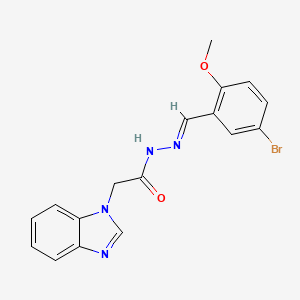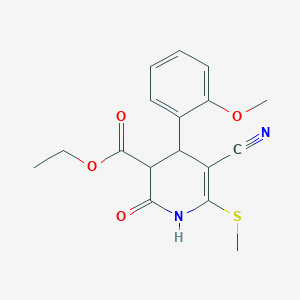![molecular formula C22H11N5O3 B11669365 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11669365.png)
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoxaline moiety, a nitro group, and dicarbonitrile functionalities, which contribute to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy and quinoxaline moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or quinoxaline rings.
科学研究应用
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate signaling pathways and gene expression contributes to its biological effects .
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: These compounds share the quinoxaline core and have similar biological activities.
Bis(quinoxalin-2-yl)phenoxy Compounds: These compounds have similar structural features and are used in similar applications.
Uniqueness
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its combination of nitro, phenoxy, and dicarbonitrile functionalities, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H11N5O3 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
4-nitro-5-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H11N5O3/c23-11-15-9-21(27(28)29)22(10-16(15)12-24)30-17-5-3-4-14(8-17)20-13-25-18-6-1-2-7-19(18)26-20/h1-10,13H |
InChI 键 |
WYGFINUNWFLJKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11669283.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11669286.png)
![5-(4-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11669293.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11669312.png)
![(3E)-3-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B11669314.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11669335.png)
![(2E)-2-{[(3,4-dimethylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669336.png)
![5-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669349.png)
![4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11669356.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669362.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669376.png)
